molecular formula C19H11ClN4O2S B12984456 2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile

2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile

Cat. No.: B12984456
M. Wt: 394.8 g/mol
InChI Key: CHAKSOIRDOAUOM-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including anticancer and anti-inflammatory activities .

Preparation Methods

The synthesis of 2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-methylpyrimidine with a suitable indole derivative under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like sodium bor

Properties

Molecular Formula

C19H11ClN4O2S

Molecular Weight

394.8 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)indol-3-yl]-2-chloropyrimidine-5-carbonitrile

InChI

InChI=1S/C19H11ClN4O2S/c20-19-22-11-13(10-21)18(23-19)16-12-24(17-9-5-4-8-15(16)17)27(25,26)14-6-2-1-3-7-14/h1-9,11-12H

InChI Key

CHAKSOIRDOAUOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4C#N)Cl

Origin of Product

United States

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